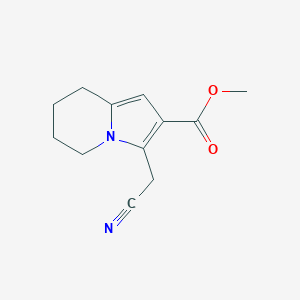![molecular formula C18H17N3O4S2 B8457455 ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate](/img/structure/B8457455.png)
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach is the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives often employs large-scale cyclization reactions using readily available starting materials and reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as protein kinases and other enzymes. By inhibiting these targets, the compound can disrupt various cellular pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
- 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives
Uniqueness
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfinyl group, in particular, contributes to its unique reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H17N3O4S2 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
ethyl 4-methyl-3-[(4-methylsulfinylthieno[3,2-d]pyrimidine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H17N3O4S2/c1-4-25-18(23)11-6-5-10(2)13(7-11)21-16(22)12-8-26-15-14(12)19-9-20-17(15)27(3)24/h5-9H,4H2,1-3H3,(H,21,22) |
Clave InChI |
ZRQHAMLBXWSSBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CSC3=C2N=CN=C3S(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Hex-5-en-1-yl)(methyl)carbamoyl]-3-methyl-L-valine](/img/structure/B8457375.png)



![[5-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B8457407.png)


![5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-(1-methylethoxy)phenyl]-3-(4-pyridinyl)-](/img/structure/B8457421.png)





![3-methanesulfonyl 1H-pyrazolo[3,4-c]pyridine](/img/structure/B8457502.png)
